4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
Description
4-(1,7-Dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a structurally complex compound featuring a benzenesulfonamide moiety linked to a substituted imidazo[2,1-f]purine core. The imidazo purine ring system is modified with methyl groups at positions 1 and 7 and a 2-methylbenzyl substituent at position 3. The benzenesulfonamide group, a common pharmacophore in medicinal chemistry, may confer solubility and receptor-binding properties.
Properties
IUPAC Name |
4-[4,7-dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-14-6-4-5-7-16(14)13-28-21(30)19-20(26(3)23(28)31)25-22-27(19)12-15(2)29(22)17-8-10-18(11-9-17)34(24,32)33/h4-12H,13H2,1-3H3,(H2,24,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUDBNGHKSGRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)S(=O)(=O)N)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic molecule with potential therapeutic applications. Its structure includes a purine-like framework fused with an imidazole ring and a sulfonamide moiety, suggesting significant biological activity. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C23H22N6O4S
- Molecular Weight : 478.5 g/mol
- CAS Number : 938789-56-1
The biological activity of this compound can be attributed to several key structural features:
- Sulfonamide Group : Known for its ability to inhibit bacterial growth and modulate enzyme activity.
- Imidazole and Purine Rings : These structures are involved in nucleotide metabolism and can inhibit enzymes critical for cancer cell proliferation and viral replication.
- Dioxo Functionality : This may participate in redox reactions or coordinate with metal ions, enhancing its biological efficacy.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with imidazo-purine structures have been shown to inhibit enzymes involved in nucleotide metabolism, which is crucial for cancer cell survival .
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including:
- SW480 (colon cancer)
- PC3 (prostate cancer)
These studies suggest that the compound may act as a selective inhibitor of tumor growth by targeting specific pathways involved in cell proliferation .
Antiviral Properties
The compound has also shown potential antiviral activity. Similar imidazole-containing compounds have been reported to inhibit viral replication mechanisms, suggesting that this compound could be effective against certain viral infections .
Case Studies
- In Vitro Studies : A study highlighted the compound's effectiveness at a concentration of 10 µM against several cancer cell lines, showing moderate growth inhibition and high tumor-targeting selectivity .
- Mechanistic Insights : Docking studies indicated that the compound interacts favorably with thymidine phosphorylase, an enzyme implicated in angiogenesis and tumor growth .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Based on the search results, here is information regarding the compound 4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide:
Potential Applications
4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Research suggests that compounds with similar imidazo-purine structures can inhibit enzymes involved in nucleotide metabolism, offering potential therapeutic applications in cancer and viral diseases. The compound's structural features, including a sulfonamide moiety and methyl and benzyl substituents, contribute to its potential biological activity.
Scientific Research
This compound and its derivatives are of interest in pharmaceutical research and development. It can be used in:
- Interaction studies are crucial for understanding the mechanism of action and potential side effects. These studies often involve:
- Binding assays to determine the affinity for target proteins.
- Cellular assays to assess the compound's effects on cell behavior.
- In vivo studies to evaluate efficacy and toxicity in animal models.
Comparison with Similar Compounds
Key Differences :
- The target compound’s imidazo purine core is bulkier and more rigid than the thiazole or pyridine systems in , likely affecting membrane permeability and target selectivity.
- The 2-methylbenzyl substituent may enhance lipophilicity compared to the polar thiazole or aniline groups.
Imidazo Heterocycle Analogues
describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, an imidazo[1,2-a]pyridine derivative. Key comparisons include:
- Ring System : The imidazo[2,1-f]purine core of the target compound has a fused purine ring, offering additional hydrogen-bonding sites compared to the simpler imidazo[1,2-a]pyridine .
- Substituents: The 4-nitrophenyl and cyano groups in ’s compound are electron-withdrawing, contrasting with the electron-donating methyl and methylbenzyl groups in the target compound.
Benzamide Derivatives
synthesizes N-(2,3-dihydro-1H-inden-2-yl) benzamides with diverse para-substituents (e.g., methoxy, halogens, cinnamamide). Comparisons include:
- Functional Groups : The methoxy and halogen substituents in ’s compounds increase polarity, whereas the target compound’s methylbenzyl group prioritizes hydrophobicity .
Data Table: Structural and Functional Comparisons
| Compound Class | Example Compound (Source) | Key Substituents | Physicochemical Properties | Potential Biological Implications |
|---|---|---|---|---|
| Target Compound | 4-(1,7-dimethyl-3-(2-methylbenzyl)-...) | Imidazo purine, benzenesulfonamide | High lipophilicity, moderate polarity | Likely enzyme inhibition (e.g., kinases) |
| Benzenesulfonamides (Ev3 ) | N-(2-thiazolyl)-benzenesulfonamide | Thiazole, sulfonamide | Enhanced solubility, H-bonding | Antimicrobial or anti-inflammatory |
| Imidazo[1,2-a]pyridines (Ev2 ) | Diethyl 8-cyano-7-(4-nitrophenyl)-... | Nitrophenyl, cyano | Electron-deficient, high reactivity | Photodynamic therapy or catalysis |
| Benzamides (Ev1 ) | N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide | Methoxy, indene | Moderate lipophilicity, polar | CNS-targeting agents |
Research Implications and Limitations
While structural parallels can be drawn to compounds in –3 , direct data on the target compound’s synthesis, activity, or pharmacokinetics are absent. For example:
- The benzenesulfonamide group’s role in solubility ( ) may be counteracted by the lipophilic imidazo purine core.
- Methyl substituents ( ) could improve metabolic stability compared to halogenated analogs.
Critical Knowledge Gaps:
- Experimental data on binding affinities, solubility, and toxicity.
- Comparative studies with imidazo purine derivatives beyond the provided evidence.
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Methodological Answer:
The synthesis involves a multi-step process:
Core Imidazo[2,1-f]purine Formation : Cyclization of precursors (e.g., amines and diketones) under reflux conditions in ethanol with glacial acetic acid as a catalyst (4 hours, 80°C) .
Sulfonamide Introduction : Reaction of the core intermediate with benzenesulfonamide derivatives in the presence of chlorinating agents (e.g., POCl₃ or SOCl₂) to install the sulfonamide group .
Purification : Solvent evaporation under reduced pressure and recrystallization to isolate the final product .
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
Key analytical techniques include:
- HPLC-PDA : Use a C18 column with a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to assess purity and resolve epimers .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and MS (ESI/TOF) for molecular weight confirmation .
- InChI/SMILES Validation : Cross-referencing with PubChem’s computed descriptors ensures structural accuracy .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Employ Design of Experiments (DoE) and Bayesian optimization :
- DoE : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters. For example, glacial acetic acid concentration significantly impacts cyclization efficiency .
- Bayesian Algorithms : Predict optimal conditions (e.g., 85°C, 5:1 ethanol-to-acid ratio) to maximize yield (>75%) while minimizing side products .
Advanced: What strategies resolve discrepancies in reported impurity profiles?
Methodological Answer:
- HPLC Method Adjustment : Modify mobile phase pH (4.6–5.0) or methanol content (65–70%) to separate co-eluting epimers or sulfonamide byproducts .
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) using high-resolution mass spectrometry with a limit of detection (LOD) <0.1% .
Advanced: How is biological activity assessed in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values via fluorescence polarization or radiometric assays (e.g., adenosine deaminase inhibition at 10–100 µM concentrations) .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., purine-binding pockets) .
Advanced: What challenges arise in structural elucidation due to tautomerism?
Methodological Answer:
- Variable Temperature NMR : Identify tautomeric forms (e.g., keto-enol equilibria) by analyzing chemical shift changes at 25°C vs. −40°C .
- X-ray Crystallography : Resolve ambiguity by crystallizing the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to stabilize dominant tautomers .
Advanced: How does solvent selection impact synthetic efficiency?
Methodological Answer:
- Polar Protic Solvents (e.g., ethanol) : Enhance cyclization kinetics via hydrogen bonding but may reduce sulfonamide solubility .
- Co-Solvent Systems (e.g., THF/water) : Improve intermediate stability during chlorination steps .
Advanced: Can computational models predict metabolic stability?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance (e.g., CYP3A4-mediated oxidation) and half-life (>2 hours in vitro) .
- Metabolite Identification : Simulate Phase I/II metabolism with BioTransformer to prioritize in vitro testing .
Advanced: How to address batch-to-batch variability in spectroscopic data?
Methodological Answer:
- Standardized Protocols : Control humidity (<30%) and temperature (25°C) during NMR sample preparation to minimize solvent exchange effects .
- Internal Calibration : Use deuterated solvents (e.g., DMSO-d₆) with TMS as a reference for consistent peak alignment .
Advanced: What methods validate the compound’s stability under storage?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways (e.g., sulfonamide hydrolysis) .
- Stability-Indicating HPLC : Monitor degradation products using gradient elution (methanol:buffer from 65:35 to 80:20 over 20 minutes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
